molecular formula C55H58N7O8P B12095002 2'-Deoxy-5'-O-DMT-N6-Fmoc-adenosine 3'CE-phosphoramidite

2'-Deoxy-5'-O-DMT-N6-Fmoc-adenosine 3'CE-phosphoramidite

Cat. No.: B12095002
M. Wt: 976.1 g/mol
InChI Key: FQTBOVSKGJSPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly significant in the field of DNA/RNA synthesis and has applications in scientific research, especially in the synthesis of modified oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite involves multiple steps, starting from the adenosine molecule. The key steps include:

    Protection of the 5’-hydroxyl group: This is achieved by attaching a dimethoxytrityl (DMT) group.

    Protection of the N6-amino group: This involves the addition of a fluorenylmethyloxycarbonyl (Fmoc) group.

    Phosphitylation of the 3’-hydroxyl group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are the desired oligonucleotides with specific modifications at the adenosine site .

Scientific Research Applications

2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite involves its incorporation into oligonucleotides during synthesisThese modifications can influence the binding affinity and specificity of the oligonucleotides to their target sequences, thereby affecting their biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Uniqueness

2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite is unique due to its specific modifications at the 2’-deoxy, 5’-O-DMT, N6-Fmoc, and 3’CE positions. These modifications enhance its stability and functionality in oligonucleotide synthesis, making it a valuable tool in the field of nucleic acid research .

Properties

Molecular Formula

C55H58N7O8P

Molecular Weight

976.1 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate

InChI

InChI=1S/C55H58N7O8P/c1-36(2)62(37(3)4)71(68-30-14-29-56)70-48-31-50(69-49(48)33-67-55(38-15-8-7-9-16-38,39-21-25-41(64-5)26-22-39)40-23-27-42(65-6)28-24-40)61-35-59-51-52(57-34-58-53(51)61)60-54(63)66-32-47-45-19-12-10-17-43(45)44-18-11-13-20-46(44)47/h7-13,15-28,34-37,47-50H,14,30-33H2,1-6H3,(H,57,58,60,63)

InChI Key

FQTBOVSKGJSPKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.